molecular formula C10H5NO B569710 1H-Cyclopent[cd]oxireno[g]indole(9CI) CAS No. 119245-85-1

1H-Cyclopent[cd]oxireno[g]indole(9CI)

Cat. No.: B569710
CAS No.: 119245-85-1
M. Wt: 155.15 g/mol
InChI Key: NQKIRVZAOXLXQJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

1H-Cyclopent[cd]oxireno[g]indole(9CI) can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Cyclopent[cd]oxireno[g]indole(9CI) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Cyclopent[cd]oxireno[g]indole(9CI) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological molecules, potentially affecting their function. Detailed studies on its molecular targets and pathways are limited, but ongoing research aims to elucidate these mechanisms .

Comparison with Similar Compounds

1H-Cyclopent[cd]oxireno[g]indole(9CI) can be compared to other indole derivatives and compounds with fused ring systems. Similar compounds include:

Properties

CAS No.

119245-85-1

Molecular Formula

C10H5NO

Molecular Weight

155.15 g/mol

IUPAC Name

9-oxa-6-azatetracyclo[5.4.1.04,12.08,10]dodeca-1(11),2,4,7(12),8(10)-pentaene

InChI

InChI=1S/C10H5NO/c1-2-6-4-11-9-8(6)5(1)3-7-10(9)12-7/h1-4,11H

InChI Key

NQKIRVZAOXLXQJ-UHFFFAOYSA-N

SMILES

C1=CC2=CNC3=C2C1=CC4=C3O4

Canonical SMILES

C1=CC2=CNC3=C2C1=CC4=C3O4

Synonyms

1H-Cyclopent[cd]oxireno[g]indole(9CI)

Origin of Product

United States

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